MADAM dihydrochloride
Overview
Description
MADAM dihydrochloride, also known as 2-(2′-Amino-4′-methylphenylthio)-N,N-dimethylbenzylamine dihydrochloride, is a chemical compound with the molecular formula C16H22Cl2N2S and a molecular weight of 345.33 g/mol . It is a high-affinity ligand for the serotonin transporter (SERT), making it significant in biochemical and physiological research .
Mechanism of Action
Target of Action
MADAM dihydrochloride is a high-affinity ligand for the serotonin transporter SERT . The serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep.
Mode of Action
This interaction could lead to changes in the concentration of serotonin in the synaptic cleft, potentially impacting neuronal signaling .
Biochemical Pathways
serotonergic system . This system encompasses a range of biochemical pathways involved in the synthesis, release, and reuptake of serotonin .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its interaction with SERT. By binding to SERT, this compound could influence the reuptake of serotonin, potentially leading to changes in neuronal signaling and associated physiological processes .
Biochemical Analysis
Biochemical Properties
MADAM dihydrochloride interacts with the serotonin transporter SERT
Cellular Effects
Given its high affinity for the serotonin transporter SERT , it may influence cell function by modulating serotonin levels. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the serotonin transporter SERT
Preparation Methods
The synthesis of MADAM dihydrochloride involves several steps. One common synthetic route starts with benzenemethanamine, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-. The process includes reduction, substitution, and purification steps to obtain the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
MADAM dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
MADAM dihydrochloride is widely used in scientific research due to its high affinity for the serotonin transporter. Its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving neurotransmitter transport and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
MADAM dihydrochloride is unique due to its high affinity for the serotonin transporter. Similar compounds include:
DMPQ dihydrochloride: Another high-affinity ligand for SERT.
ABO dihydrochloride: Used in similar biochemical applications.
Emetine dihydrochloride: Known for its use in treating amoebiasis but also studied for its effects on neurotransmitter transport.
These compounds share some similarities in their applications and mechanisms of action but differ in their specific chemical structures and affinities for various targets.
Properties
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]sulfanyl-5-methylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S.2ClH/c1-12-8-9-16(14(17)10-12)19-15-7-5-4-6-13(15)11-18(2)3;;/h4-10H,11,17H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBZMNLLLNHKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2CN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582028 | |
Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411208-45-2 | |
Record name | 2-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-5-methylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MADAM dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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